molecular formula C20H20FN3O3S2 B2853312 (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886924-44-3

(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2853312
CAS No.: 886924-44-3
M. Wt: 433.52
InChI Key: GBXLOCOMDTXVOJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, featuring multiple functional groups and a unique structure. The backbone includes a benzothiazole moiety and a piperazine ring, adorned with various substituents, making it an intriguing target for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. It begins with the formation of intermediate compounds, followed by coupling and functional group modifications:

  • Step 1: : Formation of the benzothiazole ring through a cyclization reaction involving a thiourea derivative.

  • Step 2: : Introduction of the fluorine atom via halogenation.

  • Step 3: : Coupling the benzothiazole with a piperazine derivative.

  • Step 4: : Functionalization of the piperazine with the ethylsulfonylphenyl group using sulfonylation techniques.

Industrial Production Methods

Scaling up this compound for industrial use requires optimization of each step, ensuring high yield and purity. This often involves:

  • Catalysis: : Utilizing catalysts to enhance reaction rates.

  • Temperature and Pressure Control: : Maintaining specific conditions to drive reactions to completion.

  • Purification: : Employing techniques like recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting the ethylsulfonyl group or the benzothiazole moiety.

  • Reduction: : The reduction of this compound might involve the piperazine ring or benzothiazole portion.

  • Substitution: : Halogen or sulfonyl substitution reactions are common, altering the functional groups.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: : Involves agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Often requires halogenating agents or sulfonyl chlorides in solvents like dichloromethane or tetrahydrofuran.

Major Products

The products of these reactions vary depending on the target functional group but often result in modified derivatives useful for further chemical or pharmacological studies.

Scientific Research Applications

This compound finds applications across several scientific domains:

Chemistry

  • Synthesis of Complex Molecules: : Serves as a building block for more intricate chemical structures.

Biology

  • Enzyme Inhibition Studies: : Investigates its potential to inhibit specific enzymes due to its functional groups.

Medicine

  • Drug Development: : Explored as a candidate for therapeutic agents targeting various diseases.

Industry

  • Material Science: : Utilized in the development of specialized materials due to its stability and unique properties.

Mechanism of Action

The compound's effects stem from its ability to interact with specific molecular targets:

  • Molecular Targets: : May include enzymes or receptors involved in critical biological pathways.

  • Pathways Involved: : Influences pathways like signal transduction, enzyme activity modulation, or gene expression regulation.

Comparison with Similar Compounds

Comparing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone with similar compounds highlights its uniqueness:

  • Similar Compounds: : Includes derivatives with variations in the benzothiazole or piperazine substituents.

Hope this deep dive was illuminating! What else can we explore?

Properties

IUPAC Name

(4-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLOCOMDTXVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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